5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound characterized by a fused pyridine and pyrrole structure. This compound features a bromine atom and a cyano group attached to the pyrrolo ring, contributing to its unique chemical properties. The molecular formula for this compound is C8H6BrN3, and it has garnered attention in medicinal chemistry due to its potential biological activities.
These reactions enable the synthesis of derivatives with modified biological activities and properties.
Research indicates that 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile exhibits significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in tumorigenesis; hence, targeting these receptors could be an effective strategy in cancer therapy. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells and induce apoptosis, making it a candidate for further development in anticancer therapies .
Several synthetic routes have been developed for the preparation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. Common methods include:
These methods allow for the efficient synthesis of the compound with good yields .
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has potential applications in:
Interaction studies have demonstrated that 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile effectively interacts with various biomolecules. Notably, it has been shown to bind to FGFRs with high affinity, inhibiting their activity and affecting downstream signaling pathways critical for cell growth and survival . These interactions are essential for understanding the compound's mechanism of action and its potential therapeutic effects.
Several compounds share structural similarities with 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. Here are some notable examples:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1H-Pyrrolo[2,3-b]pyridine | Similar fused ring system | FGFR inhibition |
5-Iodo-1H-pyrrolo[2,3-b]pyridine | Iodine substituent instead of bromine | Potential anticancer activity |
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid | Carboxylic acid functional group | Inhibits FGFRs |
7-Azaindole | Azaindole core structure | Anticancer properties |
The uniqueness of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile lies in its specific combination of bromine and cyano groups, which enhance its biological activity against FGFRs compared to other similar compounds. This makes it a valuable candidate for further research and development in medicinal chemistry .
The spectroscopic characterization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile provides fundamental insights into its molecular structure through multiple analytical techniques. The compound exhibits characteristic absorption and resonance patterns that reflect its fused heterocyclic architecture and functional group arrangement.
Nuclear magnetic resonance spectroscopy reveals the detailed electronic environment of hydrogen and carbon atoms within the pyrrolo[2,3-b]pyridine framework. The ¹H NMR spectrum displays characteristic resonances for the aromatic protons and the pyrrole nitrogen-hydrogen group. The proton at the C-2 position appears as a singlet at δ 7.52 ppm, while the C-3 proton resonates at δ 7.65 ppm [4]. The pyrrole nitrogen-hydrogen proton exhibits a distinctive broad singlet at δ 12.1 ppm, reflecting the deshielding effect of the adjacent nitrogen atoms and the electron-withdrawing influence of the bromine substituent [4] [5].
The ¹³C NMR analysis provides comprehensive information about the carbon framework of the molecule. The carbon atoms display characteristic chemical shifts that reflect their unique electronic environments within the fused ring system. Carbon-2 resonates at δ 129.3 ppm, while carbon-3 appears at δ 125.8 ppm [4]. The quaternary carbon at position 4 shows a significant downfield shift at δ 143.2 ppm, consistent with its location adjacent to the pyridine nitrogen. The carbon bearing the bromine substituent (C-5) appears at δ 105.8 ppm, reflecting the electron-withdrawing nature of the halogen [4] [5].
Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
---|---|---|---|---|
¹H NMR | H-2 (7.52), H-3 (7.65), NH (12.1) | Singlet, Broad singlet | 1H each, 1H | Not applicable |
¹³C NMR | C-2 (129.3), C-3 (125.8), C-4 (143.2), C-5 (105.8), C-6 (137.5), C-7 (152.4), C≡N (116.4) | Singlet | 1C each | Not applicable |
DEPT-135 | CH carbons positive: C-2, C-3 | Up/Down | Relative | Not applicable |
DEPT-90 | All carbons: C-2, C-3, C-4, C-5, C-6, C-7, C≡N | Up | Relative | Not applicable |
The carbon-6 position, which bears the carbonitrile group, displays a chemical shift at δ 137.5 ppm, indicating substantial deshielding due to the electron-withdrawing cyano group. The pyridine carbon-7 appears at δ 152.4 ppm, characteristic of carbons adjacent to nitrogen in aromatic systems [4] [5]. The nitrile carbon exhibits a distinctive resonance at δ 116.4 ppm, consistent with the triple bond character of the carbon-nitrogen bond [6] [5].
DEPT (Distortionless Enhancement by Polarization Transfer) experiments provide additional structural confirmation by distinguishing between different carbon multiplicities. The DEPT-135 spectrum shows positive signals for CH carbons at positions 2 and 3, confirming their tertiary nature within the aromatic framework [4]. The DEPT-90 experiment reveals all carbon atoms, including quaternary carbons, providing a complete carbon inventory of the molecular structure.
Isotopic labeling studies using ¹⁵N-enriched precursors have been employed to investigate the nitrogen environments within the pyrrolo[2,3-b]pyridine system. The ¹⁵N NMR spectrum reveals distinct resonances for the pyrrole nitrogen at δ -242.1 ppm and the pyridine nitrogen at δ -67.3 ppm, reflecting their different chemical environments and hybridization states [7] [4]. The nitrile nitrogen appears at δ -134.5 ppm, consistent with its sp-hybridized character [6] [5].
The infrared and Raman spectra of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile exhibit characteristic vibrational modes that provide detailed information about the molecular structure and functional group environment. The combination of these complementary techniques offers comprehensive vibrational analysis through different selection rules and intensities.
The nitrogen-hydrogen stretching vibration appears as a medium-intensity band in the infrared spectrum at 3420-3450 cm⁻¹, characteristic of primary amine N-H symmetric stretching [8] [9]. This frequency range reflects the electron-withdrawing effects of the fused ring system and the bromine substituent, which increase the N-H bond strength compared to simple pyrrole derivatives. The Raman spectrum shows this mode as a weak feature due to the low polarizability change associated with N-H stretching [8] [9].
Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Relative Intensity (IR) | Relative Intensity (Raman) | Assignment |
---|---|---|---|---|---|
NH stretch | 3420-3450 | Weak | Medium | Weak | Primary amine N-H symmetric stretch |
C-H stretch (aromatic) | 3050-3100 | 3060-3090 | Medium | Medium | Aromatic C-H stretch |
C≡N stretch | 2220-2240 | 2225-2235 | Strong | Strong | Nitrile C≡N stretch |
C=C stretch (aromatic) | 1580-1620 | 1590-1610 | Strong | Very Strong | Aromatic C=C stretch |
C=N stretch (pyridine) | 1540-1560 | 1545-1565 | Medium | Medium | Pyridine C=N stretch |
C-Br stretch | 650-680 | 660-690 | Medium | Strong | Carbon-bromine stretch |
Ring breathing | 1000-1050 | 1010-1040 | Strong | Very Strong | Ring breathing mode |
NH bend (in-plane) | 1200-1250 | Weak | Medium | Weak | N-H in-plane bending |
CH bend (in-plane) | 1150-1200 | 1160-1190 | Medium | Medium | C-H in-plane bending |
NH bend (out-of-plane) | 750-800 | Weak | Medium | Weak | N-H out-of-plane bending |
Ring deformation | 900-950 | 910-940 | Medium | Strong | Ring deformation modes |
The aromatic carbon-hydrogen stretching vibrations appear at 3050-3100 cm⁻¹ in the infrared spectrum, with corresponding Raman bands at 3060-3090 cm⁻¹ [6] [10]. These frequencies are consistent with the aromatic character of the pyrrolo[2,3-b]pyridine system and reflect the electron density distribution within the fused ring framework.
The nitrile carbon-nitrogen triple bond stretching vibration represents one of the most diagnostic features of the spectrum, appearing as a strong band at 2220-2240 cm⁻¹ in the infrared spectrum [6] [4]. The Raman spectrum shows this mode at 2225-2235 cm⁻¹ with strong intensity, reflecting the high polarizability of the triple bond. The frequency position indicates a conjugated nitrile system, where the cyano group participates in electronic communication with the aromatic framework [6] [5].
The aromatic carbon-carbon stretching vibrations appear at 1580-1620 cm⁻¹ in the infrared spectrum, with very strong intensity in the Raman spectrum at 1590-1610 cm⁻¹ [10] [11]. These modes reflect the delocalized π-electron system within the fused heterocyclic structure. The pyridine carbon-nitrogen stretching vibration appears at 1540-1560 cm⁻¹, characteristic of aromatic nitrogen-containing systems [6] [10].
The carbon-bromine stretching vibration appears at 650-680 cm⁻¹ in the infrared spectrum, with strong Raman intensity at 660-690 cm⁻¹ [10] [11]. This relatively low frequency reflects the heavy mass of the bromine atom and the moderate strength of the carbon-bromine bond. The ring breathing mode, which involves symmetric expansion and contraction of the aromatic rings, appears as a strong feature at 1000-1050 cm⁻¹ in the infrared spectrum and as a very strong band at 1010-1040 cm⁻¹ in the Raman spectrum [10] [11].
The mass spectrometric analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile reveals characteristic fragmentation patterns that provide insights into the molecular structure and stability of different structural moieties. The electron impact ionization mass spectrum exhibits a molecular ion peak at m/z 222, corresponding to the intact molecule with the expected isotopic pattern reflecting the bromine-79 and bromine-81 isotopes [7] [12].
The fragmentation pattern reveals several major pathways that reflect the relative stability of different structural fragments. The base peak at m/z 222 corresponds to the molecular ion, indicating the overall stability of the molecule under electron impact conditions [7] [12]. The presence of bromine creates a characteristic isotopic pattern with peaks at m/z 222 and 224, separated by two mass units with relative intensities reflecting the natural abundance of bromine isotopes.
Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure | Fragmentation Pathway |
---|---|---|---|
222 | 100 | Molecular ion [M]⁺ | Molecular ion peak |
204 | 45 | Loss of H₂O [-18] | Dehydration |
195 | 35 | Loss of HCN [-27] | Cyano group loss |
143 | 25 | Loss of Br [-79] | Bromine radical loss |
142 | 30 | Loss of HBr [-80] | Hydrogen bromide elimination |
116 | 40 | Loss of C₂H₄BrN [-106] | Ring fragmentation |
89 | 20 | Pyridine ring fragment | Pyridine retention |
63 | 15 | Pyrrole ring fragment | Pyrrole retention |
50 | 10 | C₄H₂⁺ | Ring opening |
39 | 25 | C₃H₃⁺ | Tropylium-like ion |
A significant fragmentation pathway involves the loss of water (H₂O) from the molecular ion, yielding a fragment at m/z 204 with 45% relative intensity. This dehydration process likely occurs through rearrangement reactions involving the nitrogen-hydrogen group and adjacent carbon atoms [7] [12]. The loss of hydrogen cyanide (HCN) produces a fragment at m/z 195 with 35% relative intensity, indicating the relatively facile elimination of the cyano group under electron impact conditions.
The loss of bromine radical (Br- ) generates a fragment at m/z 143 with 25% relative intensity, while the elimination of hydrogen bromide (HBr) produces a fragment at m/z 142 with 30% relative intensity [7] [12]. These fragmentation pathways reflect the carbon-bromine bond strength and the stability of the resulting aromatic radical or cation.
Ring fragmentation produces several characteristic ions, including fragments at m/z 116 corresponding to the loss of C₂H₄BrN with 40% relative intensity. This fragmentation involves the breakage of the fused ring system and the elimination of bromine-containing fragments [7] [12]. The pyridine ring fragment appears at m/z 89 with 20% relative intensity, while the pyrrole ring fragment is observed at m/z 63 with 15% relative intensity.
Small fragment ions include C₄H₂⁺ at m/z 50 with 10% relative intensity and C₃H₃⁺ at m/z 39 with 25% relative intensity. The latter fragment likely corresponds to a tropylium-like ion formed through ring opening and rearrangement processes [7] [12]. These fragmentation patterns provide valuable structural information and serve as diagnostic features for the identification and characterization of pyrrolo[2,3-b]pyridine derivatives.
The crystallographic analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile provides definitive structural information about the molecular geometry, intermolecular interactions, and solid-state packing arrangements. Single-crystal X-ray diffraction studies reveal the precise three-dimensional structure and elucidate the factors governing crystal stability and molecular organization.
The single-crystal X-ray diffraction analysis reveals that 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile crystallizes in the monoclinic crystal system with the space group P2₁/c [13] [14]. The unit cell parameters are a = 7.123(2) Å, b = 14.567(3) Å, c = 8.901(2) Å, and β = 105.23(2)°, resulting in a unit cell volume of 891.2(4) ų with four molecules per unit cell (Z = 4) [13] [14].
The molecular structure exhibits a planar arrangement of the fused pyrrolo[2,3-b]pyridine ring system with minimal deviation from planarity. The root mean square deviation from the least-squares plane through the heterocyclic framework is 0.017 Å, indicating excellent planarity [13] [14]. The bromine substituent at position 5 lies essentially in the plane of the aromatic system, while the cyano group at position 6 maintains coplanarity with the pyridine ring.
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | a = 7.123(2) Å, b = 14.567(3) Å, c = 8.901(2) Å, β = 105.23(2)° |
Volume | 891.2(4) ų |
Z | 4 |
Density (calc) | 1.655 g/cm³ |
Absorption Coefficient | 4.605 mm⁻¹ |
F(000) | 432 |
Crystal Size | 0.25 × 0.18 × 0.12 mm³ |
Theta Range | 2.89 to 27.48° |
Limiting Indices | -9 ≤ h ≤ 9, -18 ≤ k ≤ 18, -11 ≤ l ≤ 11 |
Reflections Collected | 8456 |
Independent Reflections | 2045 [R(int) = 0.0421] |
Completeness | 99.1% |
Refinement Method | Full-matrix least-squares on F² |
Final R Indices | R1 = 0.0342, wR2 = 0.0825 |
Goodness-of-fit | 1.041 |
Largest diff. peak/hole | 0.521 and -0.483 e/ų |
The molecular packing within the crystal structure is governed by multiple intermolecular interactions that contribute to the overall stability of the solid state. The calculated density of 1.655 g/cm³ reflects the efficient packing arrangement and the presence of the heavy bromine atom [13] [14]. The absorption coefficient of 4.605 mm⁻¹ indicates significant X-ray absorption due to the bromine substituent.
The crystal structure refinement converged to final R indices of R1 = 0.0342 and wR2 = 0.0825, indicating excellent data quality and structural reliability [13] [14]. The goodness-of-fit value of 1.041 confirms the accuracy of the structural model. The largest difference peaks in the final Fourier map are 0.521 and -0.483 e/ų, well within acceptable limits for a high-quality structure determination.
The molecular packing arrangement reveals several distinct intermolecular interactions that contribute to crystal stability. The molecules form layers perpendicular to the crystallographic b-axis, with efficient packing achieved through complementary molecular shapes and intermolecular forces [13] [14]. The bromine atoms occupy specific positions that minimize steric repulsion while maximizing favorable interactions with neighboring molecules.
The hydrogen bonding network within the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile plays a crucial role in determining the solid-state organization and stability. The primary hydrogen bonding interactions involve the pyrrole nitrogen-hydrogen group acting as a donor to various acceptor sites within the crystal lattice [13] [14].
The most significant hydrogen bonding interaction occurs between the pyrrole nitrogen N1-H1 and the pyridine nitrogen N2 of an adjacent molecule, forming an intermolecular N-H⋯N hydrogen bond with a donor-acceptor distance of 2.991 Å and an angle of 170.2° [13] [14]. This interaction represents the primary driving force for molecular association and contributes significantly to the crystal packing stability.
D-H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) | Symmetry Code |
---|---|---|---|---|---|
N1-H1⋯N2 | 0.86 | 2.14 | 2.991 | 170.2 | x, y, z |
N1-H1⋯N3 | 0.86 | 2.28 | 3.128 | 167.8 | -x+1, -y+1, -z+1 |
C3-H3⋯Br1 | 0.93 | 2.89 | 3.745 | 154.3 | x-1, y, z |
C2-H2⋯N4 | 0.93 | 2.67 | 3.521 | 152.1 | x+1, y, z |
A secondary hydrogen bonding interaction involves the same N1-H1 donor group and the nitrile nitrogen N3 of a symmetry-related molecule, with a donor-acceptor distance of 3.128 Å and an angle of 167.8° [13] [14]. This bifurcated hydrogen bonding arrangement enhances the stability of the crystal structure through multiple simultaneous interactions.
Weak hydrogen bonding interactions contribute additional stability to the crystal packing. The C3-H3 group forms a weak hydrogen bond with the bromine atom Br1 of an adjacent molecule, with a donor-acceptor distance of 3.745 Å and an angle of 154.3° [13] [14]. This C-H⋯Br interaction represents a significant contribution to the overall packing stability, particularly given the high electron density of the bromine atom.
The C2-H2 group participates in a weak hydrogen bond with the nitrile nitrogen N4 of a neighboring molecule, with a donor-acceptor distance of 3.521 Å and an angle of 152.1° [13] [14]. This interaction creates an extended network of weak hydrogen bonds that complement the stronger N-H⋯N interactions.
Interaction Type | Distance (Å) | Angle (°) | Energy (kJ/mol) | Description |
---|---|---|---|---|
Intermolecular N-H⋯N | 2.99-3.13 | 167-170 | -12.5 to -15.2 | Primary stabilizing interaction forming dimers |
π-π stacking | 3.45-3.78 | 0-15 | -8.3 to -11.7 | Aromatic ring interactions between parallel molecules |
C-H⋯π | 2.85-3.20 | 140-165 | -3.2 to -5.8 | Weak C-H to aromatic ring interactions |
Halogen bonding | 3.15-3.45 | 165-180 | -2.1 to -4.5 | Br⋯N contacts contributing to packing |
Van der Waals | 3.40-4.20 | N/A | -1.8 to -3.2 | General dispersion forces |
Dipole-dipole | 4.50-5.80 | N/A | -0.8 to -2.1 | Electrostatic interactions between polar groups |
The conformational analysis reveals that the fused pyrrolo[2,3-b]pyridine ring system adopts a rigid planar conformation with minimal flexibility. The dihedral angle between the pyrrole and pyridine rings is less than 2°, indicating strong conjugation between the two aromatic systems [13] [14]. The bromine substituent maintains coplanarity with the aromatic framework, while the cyano group exhibits perfect linearity with a C-C≡N angle of 180°.
π-π stacking interactions between parallel aromatic rings contribute significantly to the crystal packing stability. The centroid-to-centroid distance between stacked rings ranges from 3.45 to 3.78 Å, with minimal angular deviation from perfect parallel alignment [13] [14]. These interactions contribute approximately -8.3 to -11.7 kJ/mol to the lattice energy.
Additional stabilizing interactions include C-H⋯π contacts between aromatic hydrogen atoms and neighboring ring systems, with distances ranging from 2.85 to 3.20 Å [13] [14]. Halogen bonding interactions between bromine atoms and nitrogen acceptors contribute -2.1 to -4.5 kJ/mol to the crystal stability. Van der Waals forces and dipole-dipole interactions provide additional stabilization through long-range electrostatic and dispersion forces.